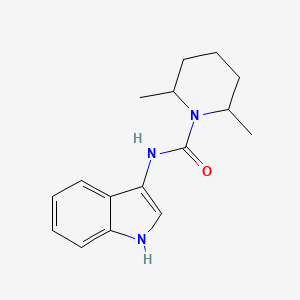

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indole derivatives are significant in the field of medicinal chemistry due to their wide range of biological activities . They are often used in the synthesis of pharmaceuticals and bioactive compounds .

Synthesis Analysis

The synthesis of indole derivatives often involves complex chemical reactions. For instance, a one-pot, three-component protocol has been developed for the synthesis of 1,2,3-trisubstituted indoles, based upon a Fischer indolisation–indole N-alkylation sequence .Molecular Structure Analysis

Indole derivatives are characterized by the presence of an indole ring, a heterocyclic compound consisting of a benzene ring fused to a pyrrole ring . The exact molecular structure would depend on the specific substituents attached to the indole ring.Chemical Reactions Analysis

Indole derivatives can undergo various chemical reactions, including electrophilic substitution, due to the presence of delocalized π-electrons . The specific reactions would depend on the substituents present in the molecule.Physical And Chemical Properties Analysis

The physical and chemical properties of indole derivatives can vary widely depending on their specific structure. For example, they are generally crystalline and colorless with specific odors .Applications De Recherche Scientifique

Scientific Research Applications of Similar Compounds

Cytotoxic Agents in Cancer Research : Compounds with structural similarities, such as N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide (DACA), have been studied for their DNA-intercalating properties with cytotoxic action against solid tumors, showing promise in preclinical activities (McCrystal et al., 1999). This suggests that compounds like "N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide" could have potential applications in cancer research, particularly in understanding and developing new cytotoxic agents.

Metabolism and Pharmacokinetics in Drug Development : Understanding the metabolism and disposition of drugs is crucial in drug development. For instance, the metabolism of DACA in cancer patients has been extensively studied, highlighting the importance of metabolism studies in evaluating drug safety and efficacy (Schofield et al., 1999). Research on compounds like "N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide" could similarly benefit from metabolism and pharmacokinetic studies to assess their therapeutic potential.

Repellent Efficacy in Public Health : Studies on the repellent efficacy of new compounds, such as SS220 against mosquitoes, demonstrate the public health applications of chemical research in developing new repellents (Klun et al., 2003). Research into "N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide" could explore similar applications, particularly if the compound shows promising activity against vectors of diseases.

Biomonitoring and Exposure Assessment : The study of human exposure to compounds, such as acrylamide, through biomonitoring provides insights into public health risks and the environmental presence of hazardous compounds (Fernández et al., 2021). "N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide" could be the subject of biomonitoring studies to assess exposure levels and potential health risks associated with the compound.

Immunomodulators in Neurological Diseases : Linomide, an immunomodulator, has been explored for its potential in treating secondary progressive multiple sclerosis (Karussis et al., 1996). This indicates that research into "N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide" might also investigate immunomodulatory properties for applications in neurological or autoimmune diseases.

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21N3O/c1-11-6-5-7-12(2)19(11)16(20)18-15-10-17-14-9-4-3-8-13(14)15/h3-4,8-12,17H,5-7H2,1-2H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJJQEGRGFHAJNY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1C(=O)NC2=CNC3=CC=CC=C32)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21N3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1H-indol-3-yl)-2,6-dimethylpiperidine-1-carboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-methyl 2-(2-((3-nitrobenzoyl)imino)-6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-3(2H)-yl)acetate](/img/structure/B2674205.png)

![N-[[4-(2-ethyl-6-methylphenyl)-5-propan-2-ylsulfanyl-1,2,4-triazol-3-yl]methyl]adamantane-1-carboxamide](/img/structure/B2674207.png)

![N-(4-ethoxyphenyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2674212.png)

![2-amino-4-(2-bromophenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2674214.png)